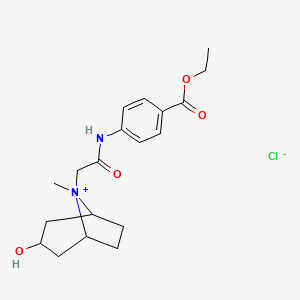
8-Azoniabicyclo(3.2.1)octane, 8-(2-((4-(ethoxycarbonyl)phenyl)amino)-2-oxoethyl)-3-hydroxy-8-methyl-, chloride, endo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Azoniabicyclo(321)octane, 8-(2-((4-(ethoxycarbonyl)phenyl)amino)-2-oxoethyl)-3-hydroxy-8-methyl-, chloride, endo- is a complex organic compound that belongs to the family of tropane alkaloids
準備方法
The synthesis of 8-Azoniabicyclo(3.2.1)octane derivatives typically involves the enantioselective construction of the bicyclic scaffold. This can be achieved through various methodologies, including the use of acyclic starting materials that contain the required stereochemical information or through desymmetrization processes starting from achiral tropinone derivatives . Industrial production methods often involve the use of specific reagents and catalysts to ensure high yield and purity.
化学反応の分析
8-Azoniabicyclo(3.2.1)octane derivatives undergo a variety of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
8-Azoniabicyclo(3.2.1)octane derivatives have a wide range of scientific research applications, including:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their potential effects on biological systems, including their interactions with enzymes and receptors.
Medicine: Investigated for their potential therapeutic effects, including their use as anticholinergic agents.
Industry: Used in the production of various chemicals and materials.
作用機序
The mechanism of action of 8-Azoniabicyclo(3.2.1)octane derivatives involves their interaction with specific molecular targets, such as enzymes and receptors. These interactions can lead to various biological effects, including the inhibition of enzyme activity or the modulation of receptor signaling pathways .
類似化合物との比較
8-Azoniabicyclo(3.2.1)octane derivatives can be compared with other similar compounds, such as:
Tropane alkaloids: These compounds share a similar bicyclic structure and have similar biological activities.
Ipratropium bromide: A derivative of 8-Azoniabicyclo(3.2.1)octane, used as a bronchodilator in the treatment of respiratory conditions.
Atropine: Another tropane alkaloid with similar pharmacological properties.
The uniqueness of 8-Azoniabicyclo(3.2.1)octane derivatives lies in their specific chemical structure and the resulting biological activities, which can be fine-tuned through chemical modifications .
特性
CAS番号 |
93614-58-5 |
|---|---|
分子式 |
C19H27ClN2O4 |
分子量 |
382.9 g/mol |
IUPAC名 |
ethyl 4-[[2-(3-hydroxy-8-methyl-8-azoniabicyclo[3.2.1]octan-8-yl)acetyl]amino]benzoate;chloride |
InChI |
InChI=1S/C19H26N2O4.ClH/c1-3-25-19(24)13-4-6-14(7-5-13)20-18(23)12-21(2)15-8-9-16(21)11-17(22)10-15;/h4-7,15-17,22H,3,8-12H2,1-2H3;1H |
InChIキー |
RPPLOVDJJNXWSI-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C[N+]2(C3CCC2CC(C3)O)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-but-2-enedioic acid;2-[3-(2-phenylphenoxy)propyl]-4,5-dihydro-1H-imidazole](/img/structure/B12771148.png)



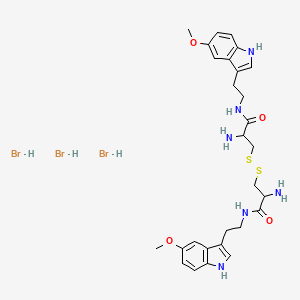

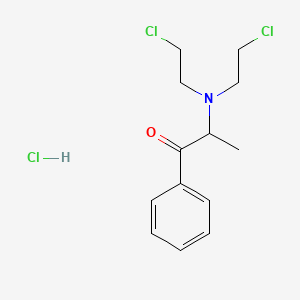
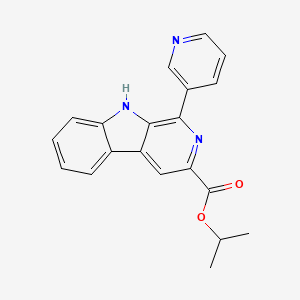
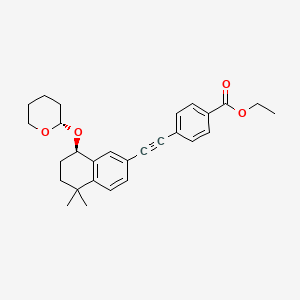
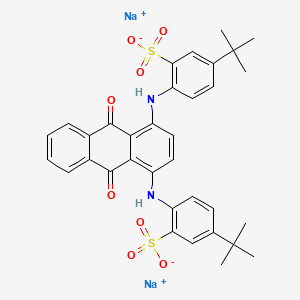
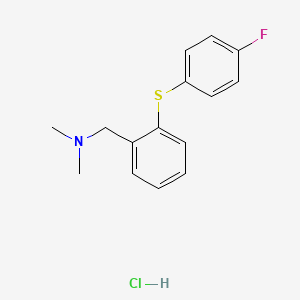
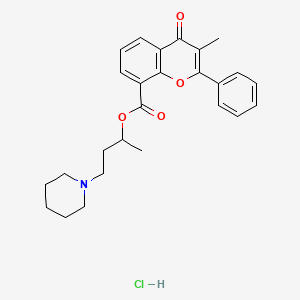
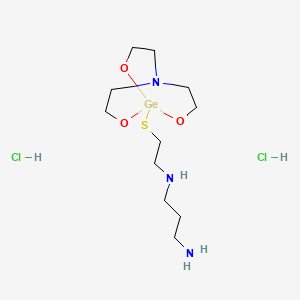
![[2-methoxy-5-[6-methoxy-3-(3,4,5-trimethoxybenzoyl)-1H-indol-2-yl]phenyl] dihydrogen phosphate](/img/structure/B12771213.png)
